Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 301219-11-4
VCID: VC3860685
InChI: InChI=1S/C20H27NO4/c1-20(2,3)25-19(24)21-11-9-16(10-12-21)18(23)14-17(22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol

Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate

CAS No.: 301219-11-4

Cat. No.: VC3860685

Molecular Formula: C20H27NO4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate - 301219-11-4

Specification

CAS No. 301219-11-4
Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
IUPAC Name tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C20H27NO4/c1-20(2,3)25-19(24)21-11-9-16(10-12-21)18(23)14-17(22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3
Standard InChI Key IOOKMCPXIRFOEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

Basic Properties

  • Molecular Formula: C₂₀H₂₇NO₄

  • Molecular Weight: 345.43 g/mol

  • CAS Registry: 301219-11-4

  • MDL Number: MFCD11858456 .

The compound consists of a piperidine ring substituted at the 4-position with a 3-oxo-4-phenylbutanoyl group and protected at the 1-position by a tert-butyl carbamate (Boc) group (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic reactions .

Synthesis Methods

Deprotection and Functionalization

The Boc group is removed using trifluoroacetic acid (TFA) or HCl/dioxane to generate reactive intermediates for further derivatization .

Optimization Strategies

  • Catalysts: CuI or DIPEA in DMF accelerates coupling reactions .

  • Yield: 80–95% for well-optimized protocols .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in DCM, THF, and DMF; sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable at room temperature under inert atmospheres but hydrolyzes under acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 2.80–3.45 (m, piperidine protons), 7.30–7.60 (m, aromatic protons) .

  • LCMS (ESI+): m/z 346.2 [M+H]+ .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound is a precursor for:

  • GPR119 Agonists: Targets for type 2 diabetes mellitus (e.g., triazolo-piperazine derivatives) .

  • PARP Inhibitors: Anticancer agents like niraparib analogs .

Case Study: GPR119 Agonist Development

Comparative Analysis with Analogues

CompoundMolecular WeightKey ApplicationBioactivity (EC₅₀)
Target Compound345.43GPR119 Agonists0.8–1.2 nM
tert-Butyl 4-benzoylpiperidine-1-carboxylate331.40PARP InhibitorsN/A
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate278.14Antibiotic SynthesisN/A

Future Directions

  • Green Chemistry: Explore photocatalytic methods for Boc deprotection .

  • Structure-Activity Relationships (SAR): Modify the phenyl group to enhance metabolic stability .

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